Cas no 94-01-9 (1,3-Dibenzoyloxybenzene)

1,3-Dibenzoyloxybenzene is a synthetic organic compound characterized by the presence of two benzoyloxy groups attached to a benzene ring at the 1 and 3 positions. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its high purity and well-defined molecular configuration ensure consistent performance in reactions such as esterifications and cross-coupling processes. The compound’s aromatic backbone contributes to its thermal stability, while the benzoyloxy groups enhance its solubility in common organic solvents, facilitating handling and further functionalization. These properties make it a valuable reagent for advanced chemical applications.
1,3-Dibenzoyloxybenzene structure
1,3-Dibenzoyloxybenzene structure
Product Name:1,3-Dibenzoyloxybenzene
CAS No:94-01-9
MF:C20H14O4
MW:318.322765827179
MDL:MFCD00016576
CID:34726
PubChem ID:354335162
Update Time:2025-11-02

1,3-Dibenzoyloxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Phenylene dibenzoate
    • 1,3-Benzenediol,dibenzoate (9CI)
    • Resorcinol, dibenzoate (6CI,7CI,8CI)
    • 1,3-Bis(benzoyloxy)benzene
    • 1,3-Dibenzoyloxybenzene
    • NSC 33405
    • NSC 4906
    • (3-benzoyloxyphenyl) benzoate
    • Resorcinol Dibenzoate
    • m-Phenylene dibenzoate
    • 1,3-Benzenediol, dibenzoate
    • Resorcinol, dibenzoate
    • 1,3-Benzenediol, 1,3-dibenzoate
    • 3-(Benzoyloxy)phenyl benzoate
    • 1,3-Phenylenedibenzoate
    • TO6NXP18UZ
    • 3-phenylcarbonyloxyphenyl benzoate
    • dibenzoyl resorcinol
    • Oprea1_857675
    • Oprea1_087187
    • 1,3-Benzenediol, dibenzoate (9CI)
    • Resorcinol, dibenzoate (6CI, 7CI, 8CI)
    • SCHEMBL1785471
    • NSC4906
    • NSC-4906
    • AKOS003646463
    • SR-01000393853-1
    • CS-0128942
    • NSC33405
    • EINECS 202-294-8
    • 94-01-9
    • NSC-33405
    • BRN 2059467
    • AI3-00846
    • SR-01000393853
    • D90376
    • NS00041265
    • 3-(Benzoyloxy)phenyl benzoate #
    • MFCD00016576
    • AH-357/02159001
    • DTXSID30883282
    • UNII-TO6NXP18UZ
    • D5207
    • 1 pound not3-Dibenzoyloxybenzene
    • MDL: MFCD00016576
    • Inchi: 1S/C20H14O4/c21-19(15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(22)16-10-5-2-6-11-16/h1-14H
    • InChI Key: SUQGLJRNDJRARS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC1C=C(OC(C2C=CC=CC=2)=O)C=CC=1
    • BRN: 2059467

Computed Properties

  • Exact Mass: 318.08900
  • Monoisotopic Mass: 318.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Lamellar crystals
  • Density: 1.2086 (rough estimate)
  • Melting Point: 116.0 to 120.0 deg-C
  • Boiling Point: 450 °C
  • Flash Point: 93°C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 52.60000
  • LogP: 4.12500
  • Solubility: Soluble in absolute ethanol and diethyl ether
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

1,3-Dibenzoyloxybenzene Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1,3-Dibenzoyloxybenzene Pricemore >>

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1,3-Dibenzoyloxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Reference
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium chloride ;  2 min, 3.7 bar, 60 °C
Reference
Solid-Phase Benzoylation of Phenols and Alcohols in Microwave Reactor: An Ecofriendly Protocol
Chakraborty, Suchandra; Saha, Ahana; Basu, Kaushik; Saha, Chandan, Synthetic Communications, 2015, 45(20), 2331-2343

Production Method 3

Reaction Conditions
Reference
Preparation of phloroglucinol
, China, , ,

Production Method 4

Reaction Conditions
Reference
Synthesis, characterization and anti-microbial activity of some novel ester-ether phenol derivatives
Zeglam, Talal H.; Fhid, Omran N. R.; Gebril, Asma; Anwair, Massud A. S.; Mufti, Reham M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2015, 2(3), 91-96

Production Method 5

Reaction Conditions
Reference
Preparation of aryl esters and an aromatic polyester by catalytic O-dealkylation and O-acylation of alkyl aryl ethers
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
Reference
Synthesis of hydroxyaryl ketones as UV absorbers. IV
Bhavsar, Madhury D.; Desai, Vijaykant B., Man-Made Textiles in India, 1988, 31(12), 529-35

Production Method 7

Reaction Conditions
Reference
Resorcinol esters of α,α-dimethyl aliphatic acids
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  rt → 50 °C; 5 min, 50 °C
Reference
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Production Method 9

Reaction Conditions
1.1 Catalysts: Zirconium, oxobis(perchlorato-κO)-, hydrate (1:1) Solvents: Acetonitrile ;  60 min, rt
Reference
Method for acylation using zirconium(IV) compound as catalysts
, India, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: Perchloric acid (solid supported) ,  Silica Solvents: Acetonitrile ;  60 min, rt
Reference
A process for the acylation of various substrates using a solid support catalyst
, India, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
Reference
Synthesis and crystal structure of 1,3-dibenzoyloxybenzene
Naveen, S.; Devaiah, Venu T.; Khanum, Shaukathara; Shashikanth, S.; Anandalwar, Sridhar M.; et al, X-Ray Structure Analysis Online, 2005, 21(11),

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  6 h, 75 - 80 °C
Reference
3,6-Dibenzoxyl-1,2-pyridazine: A new versatile benzoyl transferring agent for NH2, -OH and -SH benzoylations
Mashraqui, Sabir Hussain; Shivaji, Jadhav Latika, Indian Journal of Chemistry, 2004, (5), 927-935

Production Method 13

Reaction Conditions
1.1 Catalysts: Magnesium perchlorate ;  1 h, 80 °C
Reference
Electrostatic catalysis by ionic aggregates: scope and limitations of Mg(ClO4)2 as acylation catalyst
Chakraborti, Asit K.; Sharma, Lalima; Gulhane, Rajesh; Shivani, Tetrahedron, 2003, 59(39), 7661-7668

Production Method 14

Reaction Conditions
1.1 Catalysts: Zinc perchlorate hexahydrate ;  60 min, 80 °C
Reference
Zinc perchlorate hexahydrate [Zn(ClO4)2•6H2O] as acylation catalyst for poor nucleophilic phenols, alcohols and amines: Scope and limitations
Shivani; Gulhane, Rajesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2007, 264(1-2), 208-213

Production Method 15

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 0 °C
Reference
Preparation of resorcinol ester derivatives as tyrosinase inhibitors
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Basic alumina ;  9 min, 92 - 94 °C
Reference
PhCOCl-Py/basic alumina as a versatile reagent for benzoylation in solvent-free conditions
Paul, Satya; Nanda, Puja; Gupta, Rajive, Molecules, 2003, 8(4), 374-380

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone ,  Water ;  3 h, < 60 °C; 1 h, < 60 °C
Reference
Active ester compound having low elastic modulus under high temperature conditions and curable composition using same
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
Reference
Process for the preparation of polyhydroxybenzophenones
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
Reference
Phenyl esters
, Japan, , ,

Production Method 20

Reaction Conditions
Reference
Acylation of aromatic amines and oxy compounds by carboxylic acids in the presence of halocyclophosphazenes
Stepanov, B. I.; Migachev, G. I., Izvestiya Vysshikh Uchebnykh Zavedenii, 1969, 12(8), 1065-8

1,3-Dibenzoyloxybenzene Raw materials

1,3-Dibenzoyloxybenzene Preparation Products

1,3-Dibenzoyloxybenzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:94-01-9)1,3-DIBENZOYLOXYBENZENE
Order Number:sfd8429
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-01-9)1,3-Dibenzoyloxybenzene
Order Number:A1207522
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):171.0
Email:sales@amadischem.com

1,3-Dibenzoyloxybenzene Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-01-9)1,3-DIBENZOYLOXYBENZENE
sfd8429
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:94-01-9)1,3-Dibenzoyloxybenzene
A1207522
Purity:99%
Quantity:100g
Price ($):171.0
Email